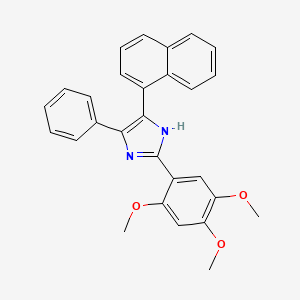
5-naphthalen-1-yl-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
概要
説明
“5-naphthalen-1-yl-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole” is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a naphthalene group, a phenyl group, and a trimethoxyphenyl group, making it a highly substituted imidazole derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-naphthalen-1-yl-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole” typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes with amines in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of “5-naphthalen-1-yl-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole” depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction, apoptosis, or cell proliferation.
類似化合物との比較
Similar Compounds
- 2-phenyl-4,5-diphenyl-1H-imidazole
- 4,5-diphenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
- 5-naphthalen-1-yl-2-phenyl-1H-imidazole
Uniqueness
“5-naphthalen-1-yl-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole” is unique due to the presence of the naphthalene and trimethoxyphenyl groups, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
特性
IUPAC Name |
5-naphthalen-1-yl-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-31-23-17-25(33-3)24(32-2)16-22(23)28-29-26(19-11-5-4-6-12-19)27(30-28)21-15-9-13-18-10-7-8-14-20(18)21/h4-17H,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGHXQDQZYQILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


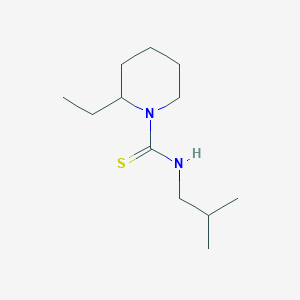
![3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYL-3-ETHYLUREA](/img/structure/B4663426.png)
![ethyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4663437.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4663439.png)
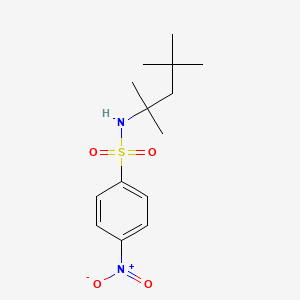
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4663458.png)
![1-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4663471.png)
![ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4663477.png)
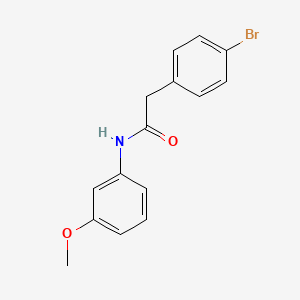
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4663489.png)
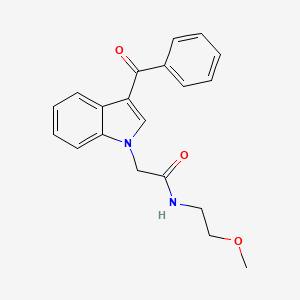
![2-[(4-chlorophenyl)thio]-N-4-pyridinylpropanamide](/img/structure/B4663507.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4663510.png)
![2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B4663523.png)
